Cas no 20627-04-7 (2-Furancarboxaldehyde, 4-bromo-5-methyl-)

2-Furancarboxaldehyde, 4-bromo-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxaldehyde, 4-bromo-5-methyl-
- 20627-04-7
- Z1486022446
- 4-bromo-5-methyl-2-furaldehyde
- G62076
- InChI=1/C6H5BrO2/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H
- 4-bromo-5-methylfuran-2-carbaldehyde
- SCHEMBL14270899
- DTXSID60348910
- EN300-7279031
-
- Inchi: InChI=1S/C6H5BrO2/c1-4-6(7)2-5(3-8)9-4/h2-3H,1H3
- InChI Key: ABSGBYBACFSCEK-UHFFFAOYSA-N
- SMILES: CC1=C(C=C(O1)C=O)Br
Computed Properties
- Exact Mass: 187.94725
- Monoisotopic Mass: 187.94729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2Ų
- XLogP3: 1.9
Experimental Properties
- PSA: 30.21
2-Furancarboxaldehyde, 4-bromo-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002IUV-2.5g |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 2.5g |
$2449.00 | 2023-12-19 | |
1PlusChem | 1P002IUV-250mg |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 250mg |
$664.00 | 2023-12-19 | |
1PlusChem | 1P002IUV-100mg |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 100mg |
$485.00 | 2023-12-19 | |
1PlusChem | 1P002IUV-10g |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 10g |
$5298.00 | 2023-12-19 | |
1PlusChem | 1P002IUV-5g |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 5g |
$3595.00 | 2023-12-19 | |
1PlusChem | 1P002IUV-500mg |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 500mg |
$1012.00 | 2023-12-19 | |
Aaron | AR002J37-500mg |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 500mg |
$1081.00 | 2025-02-13 | |
Aaron | AR002J37-10g |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 10g |
$5850.00 | 2023-12-15 | |
Aaron | AR002J37-1g |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 1g |
$1381.00 | 2025-02-13 | |
Aaron | AR002J37-50mg |
2-Furancarboxaldehyde, 4-bromo-5-methyl- |
20627-04-7 | 95% | 50mg |
$340.00 | 2025-02-13 |
2-Furancarboxaldehyde, 4-bromo-5-methyl- Related Literature
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1. Pronounced effects on switching efficiency of diarylcycloalkenes upon cycloalkene ring contractionDmytro Sysoiev,Tetyana Yushchenko,Elke Scheer,Ulrich Groth,Ulrich E. Steiner,Thomas E. Exner,Thomas Huhn Chem. Commun. 2012 48 11355
Additional information on 2-Furancarboxaldehyde, 4-bromo-5-methyl-
Recent Advances in the Study of 2-Furancarboxaldehyde, 4-bromo-5-methyl- (CAS: 20627-04-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 2-Furancarboxaldehyde, 4-bromo-5-methyl- (CAS: 20627-04-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This heterocyclic aldehyde, characterized by a furan ring substituted with a bromine atom and a methyl group, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory drug discovery.
One of the most notable advancements in the study of 2-Furancarboxaldehyde, 4-bromo-5-methyl- is its application in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a key building block in the development of inhibitors for protein kinases implicated in cancer progression. The bromine substituent at the 4-position of the furan ring was found to enhance the binding affinity of these inhibitors to their target proteins, thereby improving their therapeutic efficacy.
In addition to its role in drug discovery, 2-Furancarboxaldehyde, 4-bromo-5-methyl- has also been investigated for its potential as a fluorescent probe in bioimaging applications. Researchers have leveraged its inherent fluorescence properties to design probes for detecting reactive oxygen species (ROS) in cellular environments. A recent study in Chemical Communications highlighted the compound's ability to selectively bind to ROS, making it a valuable tool for studying oxidative stress-related diseases such as neurodegenerative disorders and cancer.
Another area of interest is the compound's use in the synthesis of natural product analogs. A 2024 study in Organic Letters reported the successful incorporation of 2-Furancarboxaldehyde, 4-bromo-5-methyl- into the scaffold of a marine-derived alkaloid, resulting in analogs with enhanced bioactivity against drug-resistant bacterial strains. This finding underscores the compound's potential in addressing the growing challenge of antibiotic resistance.
Despite these promising developments, challenges remain in optimizing the synthetic routes for 2-Furancarboxaldehyde, 4-bromo-5-methyl- to improve yield and scalability. Recent efforts have focused on green chemistry approaches, such as catalytic bromination and microwave-assisted synthesis, to address these issues. A 2023 review in Green Chemistry summarized these advancements, emphasizing the need for sustainable methods to meet the increasing demand for this compound in pharmaceutical research.
In conclusion, 2-Furancarboxaldehyde, 4-bromo-5-methyl- (CAS: 20627-04-7) continues to be a valuable asset in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug discovery to bioimaging, highlight its versatility and potential for future innovations. Ongoing research efforts aim to further elucidate its mechanisms of action and expand its utility in addressing unmet medical needs.
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